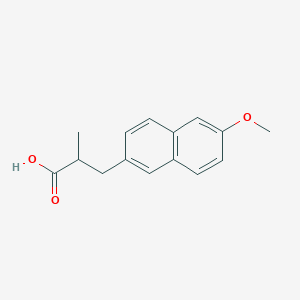
3-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of naphthalene derivatives This compound is known for its unique structural features, which include a methoxy group attached to the naphthalene ring and a propionic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid typically involves the reaction of 6-methoxy-2-naphthylamine with propionic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including recrystallization and chromatography, to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Industrial purification methods, such as distillation and crystallization, are employed to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
3-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Mecanismo De Acción
The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This inhibition leads to its anti-inflammatory effects. Additionally, the compound may interact with other cellular targets, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Naproxen: A well-known NSAID with a similar naphthalene structure but with different substituents.
Ibuprofen: Another NSAID with a propionic acid moiety but lacking the naphthalene ring.
Uniqueness
This compound is unique due to its specific combination of a methoxy-substituted naphthalene ring and a propionic acid group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
113591-52-9 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
3-(6-methoxynaphthalen-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C15H16O3/c1-10(15(16)17)7-11-3-4-13-9-14(18-2)6-5-12(13)8-11/h3-6,8-10H,7H2,1-2H3,(H,16,17) |
Clave InChI |
IEXRXFDCDLEDGZ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |
SMILES canónico |
CC(CC1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















